ethyl 3-bromo-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-bromo-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that contains a pyrrole ring substituted with a bromine atom at the 3-position and an ethyl ester group at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-1H-pyrrole-2-carboxylate can be synthesized through various synthetic routes. One common method involves the bromination of ethyl 1H-pyrrole-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-dicarboxylates or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 3-substituted pyrrole-2-carboxylates.
Oxidation: Formation of pyrrole-2,3-dicarboxylates.
Reduction: Formation of ethyl 3-bromo-1H-pyrrole-2-methanol.
Scientific Research Applications
Ethyl 3-bromo-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Ethyl 3-bromo-1H-pyrrole-2-carboxylate can be compared with other similar compounds such as:
Ethyl 1H-pyrrole-2-carboxylate: Lacks the bromine substitution, resulting in different reactivity and biological activity.
3-Bromo-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Ethyl 3-chloro-1H-pyrrole-2-carboxylate:
This compound is unique due to the presence of both the bromine atom and the ethyl ester group, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 3-bromo-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry, supported by research findings and case studies.
Chemical Structure and Synthesis
This compound features a bromine atom at the 3-position of the pyrrole ring and an ethyl ester functional group. This unique structure contributes to its reactivity and biological properties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrrole Ring : Starting from appropriate precursors, the pyrrole ring is constructed through cyclization reactions.
- Bromination : Bromine is introduced at the 3-position using brominating agents.
- Esterification : The carboxylic acid is converted to an ethyl ester using reagents like ethanol and acid catalysts.
The synthetic pathways can be optimized to enhance yield and purity, often utilizing techniques such as column chromatography for purification .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating various pyrrole derivatives, it was found to possess activity against both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 150 |
Cytotoxicity
In vitro assays have shown that this compound has cytotoxic effects on various cancer cell lines. The compound's mechanism of action appears to involve microtubule depolymerization, a critical process in cancer cell proliferation. Studies have reported IC50 values indicating effective inhibition of cell growth, making it a candidate for further development in cancer therapeutics .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Modulation : The bromine substituent may enhance binding affinity to enzymes involved in metabolic pathways, potentially leading to altered enzyme activity.
- Receptor Interaction : The compound may also engage with cellular receptors, modulating signaling pathways critical for cell survival and proliferation.
Molecular docking studies suggest that the compound fits well within active sites of target proteins, providing insights into its potential therapeutic uses .
Study on Anticancer Activity
A study conducted on a series of pyrrole derivatives, including this compound, assessed their anticancer potential against various human cancer cell lines. Results indicated that this compound exhibited potent cytotoxicity with an IC50 value of approximately 20 µM against breast cancer cells, highlighting its potential as an anticancer agent .
Investigation of Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The study found that the compound retained activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential role in addressing antibiotic resistance .
Properties
IUPAC Name |
ethyl 3-bromo-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-2-11-7(10)6-5(8)3-4-9-6/h3-4,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYOFZNZLIFYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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